molecular formula C23H28N2O4 B2896880 N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide CAS No. 2034259-34-0

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide

Cat. No. B2896880
CAS RN: 2034259-34-0
M. Wt: 396.487
InChI Key: KGSRZZDFCBZNAP-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Scientific Research Applications

Hydroxylation Reactions

Research involving copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions demonstrates the effectiveness of related oxalamide ligands in facilitating these reactions. The study by Xia et al. (2016) highlights a catalytic system using Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide for the hydroxylation of various (hetero)aryl chlorides, delivering phenols and hydroxylated heteroarenes with good yields. This suggests potential for similar compounds in catalyzing hydroxylation reactions, which are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science (Xia et al., 2016).

Synthesis and Reactions

The synthesis and reactions of related chemical structures, such as diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, provide insights into the chemical behavior and synthetic pathways that might be applicable to N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide. Obydennov et al. (2013) describe the synthesis of pyran derivatives from ethyl 2-(dimethylamino)methylene-3-oxobutanoate and diethyl oxalate, leading to a range of products with potential pharmaceutical applications (Obydennov et al., 2013).

Structural and Spectroscopic Studies

Investigations into the molecular structures and spectroscopic properties of related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, shed light on the analytical and physical characterization techniques that could be applicable to the compound of interest. Vogt et al. (2013) discuss the characterization of polymorphic forms, providing valuable information on the solid-state properties critical for the development of pharmaceutical formulations (Vogt et al., 2013).

Anticorrosion Applications

The study of pyran-2-one derivatives for corrosion inhibition, as investigated by El Hattak et al. (2021), demonstrates the potential application of related compounds in protecting metals from corrosion. This suggests that derivatives of this compound could find applications in materials science, particularly in enhancing the longevity and durability of metal surfaces (El Hattak et al., 2021).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16-7-6-10-20(17(16)2)25-22(27)21(26)24-15-23(28,18-8-4-3-5-9-18)19-11-13-29-14-12-19/h3-10,19,28H,11-15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSRZZDFCBZNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.